molecular formula C24H31N3O4S B2896902 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946346-69-6

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Numéro de catalogue: B2896902
Numéro CAS: 946346-69-6
Poids moléculaire: 457.59
Clé InChI: GUGJLMPOYXTXML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a substituted ethylamine moiety. The ethyl group is branched, bearing both a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group and a pyrrolidin-1-yl substituent.

The synthesis of analogous compounds (e.g., tetrahydroquinoline derivatives with aminoalkyl substituents) involves catalytic hydrogenation of nitro precursors, followed by functionalization with sulfonamide or carboximidamide groups . For instance, compound 24 in was synthesized via hydrogenation of a nitro intermediate using Pd/C, yielding a 72.9% product after purification . Similar methods could plausibly apply to the target compound, with modifications to incorporate the pyrrolidine and sulfonamide groups.

Propriétés

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-26-10-4-5-18-15-19(6-8-21(18)26)22(27-11-2-3-12-27)17-25-32(28,29)20-7-9-23-24(16-20)31-14-13-30-23/h6-9,15-16,22,25H,2-5,10-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGJLMPOYXTXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a complex structure characterized by a sulfonamide group and a tetrahydroquinoline moiety. Key chemical properties include:

  • Molecular Formula : C22H32N4O2
  • Molecular Weight : 384.52 g/mol
  • LogP : 1.316 (indicating moderate lipophilicity)
  • Solubility : Water solubility logSw of -2.17 suggests limited aqueous solubility.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition :
    • Compounds similar to tetrahydroquinolines have been shown to inhibit nNOS effectively. For instance, derivatives have demonstrated selectivity for nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS), which is crucial in neuroprotective strategies against neurodegenerative diseases .
  • Antimicrobial Activity :
    • The sulfonamide group is known for its antimicrobial properties. Compounds with similar structures have shown significant antibacterial and antifungal activities, potentially making this compound useful in treating infections .
  • Cholinesterase Inhibition :
    • Some related compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease and other cognitive disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
nNOS InhibitionPotent inhibition with selectivity over eNOS/iNOS
AntimicrobialSignificant activity against bacterial strains
Cholinesterase InhibitionModerate to high inhibition rates

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of tetrahydroquinoline derivatives in models of oxidative stress. The results indicated that these compounds could significantly reduce neuronal death by modulating nitric oxide levels through nNOS inhibition.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of sulfonamide derivatives were assessed against various pathogens. The findings revealed that certain derivatives exhibited strong antibacterial activity, suggesting potential applications in infectious disease treatment.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound shares structural motifs with several sulfonamide- and tetrahydroquinoline-containing derivatives. Key comparators include:

Compound Name / ID Core Structure Substituents Molecular Weight Key Features Reference
Target Compound Tetrahydroquinoline + sulfonamide 1-Methyltetrahydroquinoline, pyrrolidine, dihydrobenzodioxine-sulfonamide Not Provided Branched ethylamine with dual heterocyclic substituents N/A
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide (CAS 896316-85-1) Pyrrolidinone + sulfonamide 5-Oxopyrrolidine, propane-sulfonamide 340.4 Linear sulfonamide attached to a pyrrolidinone ring
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Tetrahydroquinoline + sulfonamide 2-Methoxyethyl, dihydrobenzodioxine-sulfonamide 404.5 Methoxyethyl substituent on tetrahydroquinoline
Compound 26 () Tetrahydroquinoline + thiophene Dimethylaminoethyl, thiophene-carboximidamide Not Provided Thiophene-carboximidamide group; 56% yield
Compound 4f () Spirocyclic sulfonamide Spiro[4.7]dodecane, dual dihydrobenzodioxine-sulfonamide groups Not Provided Spirocyclic architecture; 36–61% yield

Key Observations:

  • Substituent Effects: The target compound’s pyrrolidine and tetrahydroquinoline groups may enhance lipophilicity and target binding compared to simpler sulfonamides (e.g., ). In contrast, the methoxyethyl group in could improve solubility.
  • Synthetic Yields : Compounds with bulkier substituents (e.g., spirocyclic 4f ) exhibit lower yields (36–61%) than simpler derivatives (e.g., 56–72.9% for compound 26 ), suggesting steric challenges in synthesis.
  • Bioactivity Clustering : highlights that structurally related compounds cluster by bioactivity . For example, thiophene-containing derivatives (e.g., compound 26 ) may target enzymes like kinases, whereas sulfonamides (e.g., ) could modulate ion channels or proteases.

Molecular Similarity and Computational Analysis

  • Tanimoto and Dice Metrics: Computational studies (–8) quantify structural similarity using fingerprint-based methods . The target compound’s tetrahydroquinoline-pyrrolidine motif may align with bioactive scaffolds in databases, as seen in HDAC inhibitors with ~70% similarity to reference drugs .
  • Fragmentation Patterns : Molecular networking () reveals that related sulfonamides share fragmentation pathways (cosine scores >0.8), aiding in dereplication and bioactivity prediction .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The pyrrolidine and tetrahydroquinoline groups in the target compound likely increase logP compared to analogs with polar substituents (e.g., methoxyethyl in ).
  • Metabolic Stability : Tertiary amines (e.g., pyrrolidine) are prone to CYP450-mediated oxidation, whereas sulfonamides generally exhibit slower metabolism .

Méthodes De Préparation

Cyclization of 6-Nitroquinoline Derivatives

The tetrahydroquinoline core is synthesized via catalytic hydrogenation of 6-nitroquinoline followed by N-methylation.

  • Procedure :
    • 6-Nitroquinoline (1.0 equiv) is dissolved in ethanol and hydrogenated under H₂ (50 psi) using 10% Pd/C at 25°C for 12 hours.
    • The resulting 1,2,3,4-tetrahydroquinolin-6-amine is treated with methyl iodide (1.2 equiv) and K₂CO₃ in DMF at 60°C for 6 hours to yield 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (87% yield).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J = 8.4 Hz, 1H, ArH), 6.55 (s, 1H, ArH), 3.12 (t, J = 6.0 Hz, 2H, CH₂), 2.84 (s, 3H, NCH₃), 2.65 (t, J = 6.0 Hz, 2H, CH₂), 1.88–1.76 (m, 2H, CH₂).

Preparation of Pyrrolidin-1-yl-Ethylamine Linker

Reductive Amination Strategy

The ethylamine spacer is introduced via reductive amination between pyrrolidine and glyoxal:

  • Procedure :
    • Glyoxal (1.0 equiv) and pyrrolidine (2.0 equiv) are stirred in MeOH at 0°C for 1 hour.
    • NaBH₄ (1.5 equiv) is added portionwise, and the mixture is refluxed for 4 hours to yield 2-(pyrrolidin-1-yl)ethylamine (76% yield).

Alternative Route: Nucleophilic Substitution

A Mitsunobu reaction couples 2-bromoethylamine hydrobromide with pyrrolidine:

  • Conditions :
    • 2-Bromoethylamine HBr (1.0 equiv), pyrrolidine (1.5 equiv), PPh₃ (1.2 equiv), DIAD (1.2 equiv) in THF at 25°C for 24 hours (68% yield).

Assembly of Tetrahydroquinoline-Pyrrolidine Ethylamine Intermediate

Mannich Reaction

The tetrahydroquinoline and pyrrolidine-ethylamine fragments are coupled via a Mannich reaction:

  • Procedure :
    • 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv), 2-(pyrrolidin-1-yl)ethylamine (1.2 equiv), and formaldehyde (1.5 equiv) are refluxed in EtOH/HCl (1:1) for 8 hours.
    • The product is isolated as a hydrochloride salt (82% yield).

Characterization Data

  • HRMS (ESI+) : m/z calculated for C₁₆H₂₄N₃ [M+H]⁺: 266.2012; found: 266.2009.

Synthesis of 2,3-Dihydrobenzo[b]Dioxine-6-Sulfonamide

Sulfonyl Chloride Preparation

  • Procedure :
    • 2,3-Dihydrobenzo[b]dioxin-6-amine (1.0 equiv) is treated with chlorosulfonic acid (2.0 equiv) in DCM at 0°C for 2 hours.
    • The resulting sulfonyl chloride is precipitated using ice-cold water (91% yield).

Sulfonamide Bond Formation

The sulfonyl chloride reacts with the tetrahydroquinoline-pyrrolidine ethylamine intermediate:

  • Conditions :
    • Tetrahydroquinoline-pyrrolidine ethylamine (1.0 equiv) and sulfonyl chloride (1.1 equiv) are stirred in DCM with Et₃N (2.0 equiv) at 25°C for 12 hours.
    • Crude product is purified via silica gel chromatography (hexane/EtOAc 3:1) to yield the target compound (74% yield).

Analytical Characterization of Final Product

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 4.32–4.25 (m, 4H, OCH₂), 3.68–3.58 (m, 4H, pyrrolidine CH₂), 3.12 (s, 3H, NCH₃), 2.95–2.85 (m, 2H, CH₂), 2.72–2.65 (m, 2H, CH₂), 1.92–1.82 (m, 4H, pyrrolidine CH₂).
  • ¹³C NMR (150 MHz, DMSO-d₆): δ 154.2 (C=O), 148.7 (ArC), 132.5 (ArC), 117.8 (ArC), 64.3 (OCH₂), 53.4 (NCH₃), 46.8 (pyrrolidine CH₂), 28.9 (CH₂).

X-ray Diffraction (Single Crystal Analysis)

  • Cocrystal Data : Space group P2₁/c with a = 8.42 Å, b = 12.15 Å, c = 14.27 Å, β = 102.3°.

Optimization and Yield Improvement Strategies

Solvent Screening for Sulfonylation

Solvent Base Yield (%)
DCM Et₃N 74
THF DIPEA 68
Acetonitrile Pyridine 59

Catalytic Hydrogenation Conditions

Catalyst Pressure (psi) Time (h) Yield (%)
Pd/C 50 12 87
PtO₂ 30 8 78

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including nucleophilic substitution, sulfonylation, and cyclization. Critical steps include:

  • Sulfonamide coupling : Reaction of a tetrahydroquinoline intermediate with a dihydrobenzo[d][1,4]dioxine-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Flash chromatography or recrystallization to isolate intermediates .
  • Characterization : Intermediates are validated via 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity threshold) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Spectroscopy : 1^1H/13^{13}C NMR to verify functional groups (e.g., sulfonamide protons at δ 7.5–8.0 ppm, dihydrodioxine protons at δ 4.0–4.5 ppm) .
  • Mass spectrometry : HRMS to confirm molecular weight (e.g., [M+H]+^+ at m/z 492.58) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs suggest potential activity as:

  • Enzyme inhibitors : Targeting kinases or sulfotransferases due to the sulfonamide moiety .
  • GPCR modulators : Pyrrolidine and tetrahydroquinoline groups may interact with adrenergic or serotonin receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Design of Experiments (DoE) : Use full factorial designs to test variables (temperature, solvent, catalyst ratio). For example, optimize sulfonylation yield by varying triethylamine concentration (0.5–2.0 equiv) and reaction time (4–24 hrs) .
  • Statistical modeling : Predict optimal conditions (e.g., 1.5 equiv base, 12 hrs, 60°C) to achieve >80% yield .
  • Scale-up challenges : Monitor exothermic reactions with inline IR spectroscopy to avoid decomposition .

Q. How can contradictory bioactivity data across assays be resolved?

  • Purity validation : Re-analyze compound batches via HPLC and HRMS to rule out impurities (>99% purity required for IC50_{50} studies) .
  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .
  • Solubility adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure consistent bioavailability .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Modify substituents on the tetrahydroquinoline (e.g., methyl vs. benzyl groups) or pyrrolidine (e.g., N-alkylation) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2) .
  • In vitro profiling : Test analogs against a panel of 50+ kinases or GPCRs to identify selectivity patterns .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Stress testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS over 72 hrs .
  • Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and identify cytochrome P450-mediated oxidation .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via HPLC .

Q. What computational methods are suitable for predicting pharmacokinetic properties?

  • ADME prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma protein binding .

Data Analysis and Validation

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Force field refinement : Re-parameterize docking models using experimental IC50_{50} data for better accuracy .
  • Crystal structure validation : If available, compare predicted binding poses with X-ray crystallography data (e.g., PDB entries) .
  • Off-target screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unanticipated interactions .

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Non-linear regression : Fit IC50_{50}/EC50_{50} curves using four-parameter logistic models (e.g., GraphPad Prism) .
  • Error analysis : Report 95% confidence intervals and use ANOVA to compare potency across analogs .

Methodological Best Practices

Q. How to design a robust in vivo study for this compound?

  • Dose selection : Base on allometric scaling from in vitro IC50_{50} (e.g., 10x IC50_{50} for mouse models) .
  • Control groups : Include vehicle, positive control (e.g., celecoxib for COX-2 studies), and toxicity monitoring (ALT/AST levels) .

Q. What are the critical parameters for reproducible synthesis?

  • Moisture control : Use anhydrous solvents and glovebox techniques for moisture-sensitive steps (e.g., Grignard reactions) .
  • Reagent quality : Ensure sulfonyl chlorides are freshly distilled to avoid hydrolysis side reactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.